2-Iodo-3-pyridinyl 2,4-dichlorobenzenecarboxylate
Description
2-Iodo-3-pyridinyl 2,4-dichlorobenzenecarboxylate is a halogenated aromatic ester featuring a pyridine ring substituted with an iodine atom at the 2-position and a 2,4-dichlorobenzoate ester moiety at the 3-position. The molecular formula is C₁₂H₇Cl₂INO₂, with a molecular weight of 394.8 g/mol. However, specific applications remain underexplored, and its primary use is likely restricted to research contexts .
Properties
IUPAC Name |
(2-iodopyridin-3-yl) 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2INO2/c13-7-3-4-8(9(14)6-7)12(17)18-10-2-1-5-16-11(10)15/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMJOWIBESENMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)I)OC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901278691 | |
| Record name | 2-Iodo-3-pyridinyl 2,4-dichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245039-47-8 | |
| Record name | 2-Iodo-3-pyridinyl 2,4-dichlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=245039-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodo-3-pyridinyl 2,4-dichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-pyridinyl 2,4-dichlorobenzenecarboxylate typically involves the esterification of 2-iodo-3-pyridinol with 2,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3-pyridinyl 2,4-dichlorobenzenecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions may involve heating the compound with the nucleophile in a polar solvent.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound.
Hydrolysis: The major products are 2-iodo-3-pyridinol and 2,4-dichlorobenzoic acid.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure characterized by:
- Pyridine Ring : Contributes to its reactivity and interaction with biological systems.
- Dichlorobenzenecarboxylate Group : Enhances lipophilicity and potential biological activity.
a. Organic Synthesis
2-Iodo-3-pyridinyl 2,4-dichlorobenzenecarboxylate serves as an important intermediate in the synthesis of various organic compounds. Its unique functional groups allow for multiple reaction pathways, making it valuable in developing new chemical entities.
The compound exhibits several notable biological activities, including:
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by targeting specific cancer cell pathways.
- Neuroprotective Effects : It may influence neurotransmitter synthesis, offering potential benefits in neurodegenerative diseases.
- Anti-inflammatory Properties : Research indicates that it may have analgesic effects, making it a candidate for pain management therapies.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of derivatives of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Neuroprotective Effects
Research focused on the neuroprotective properties of this compound in animal models of neurodegeneration showed that it could significantly reduce neuronal death and improve cognitive function.
Case Study 3: Anti-inflammatory Effects
In a clinical trial assessing pain management therapies, derivatives of this compound demonstrated significant analgesic effects compared to standard treatments, indicating its potential for therapeutic use.
Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer Properties | Inhibits tumor growth | |
| Neuroprotective Effects | Influences neurotransmitter synthesis | |
| Anti-inflammatory Properties | Potential candidates for pain management |
Mechanism of Action
The mechanism of action of 2-Iodo-3-pyridinyl 2,4-dichlorobenzenecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s iodine and chlorine atoms can participate in halogen bonding, influencing its binding affinity and specificity. Additionally, the ester functional group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The following table highlights key differences between 2-Iodo-3-pyridinyl 2,4-dichlorobenzenecarboxylate and its closest structural analog, 3-cyano-6-(2,4-dichlorophenyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate (CAS 400075-78-7, ):
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Pyridine Substituents | Benzoate Substituents | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | C₁₂H₇Cl₂INO₂ | 394.8 | 2-Iodo | 2,4-Dichloro | Ester, Iodo, Dichloro |
| 3-Cyano-6-(2,4-dichlorophenyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate | C₁₉H₉Cl₄N₂O₂ | 453.1 | 3-Cyano, 6-(2,4-dichlorophenyl) | 2,6-Dichloro | Ester, Cyano, Dichloro |
Key Observations:
- Substituent Effects: The iodo group in the target compound enhances molecular weight and polarizability compared to the cyano group in the analog.
- Benzoate Substitution : The 2,4-dichloro pattern in the target compound creates a meta-para arrangement, whereas the 2,6-dichloro analog adopts an ortho-para configuration. This difference influences symmetry and dipole moments, likely affecting solubility and crystallinity.
- Electronic Properties: The cyano group in the analog is strongly electron-withdrawing, stabilizing the pyridine ring and altering its electronic profile compared to the less electronegative iodo substituent.
Ecotoxicological Considerations
Chlorinated benzoates are often recalcitrant to biodegradation, necessitating caution in disposal. The iodine substituent may introduce unique toxicity profiles compared to purely chlorinated analogs .
Biological Activity
2-Iodo-3-pyridinyl 2,4-dichlorobenzenecarboxylate is a synthetic organic compound notable for its potential biological activity. It belongs to the class of iodinated pyridines and benzoates, characterized by the presence of an iodine atom on the pyridine ring and a dichlorobenzenecarboxylate moiety. This compound has garnered attention for its applications in medicinal chemistry and biological research.
Chemical Structure and Composition:
- IUPAC Name: (2-iodo-3-pyridinyl) 2,4-dichlorobenzoate
- Molecular Formula: C12H6Cl2INO2
- Molecular Weight: 325.10 g/mol
- CAS Number: 245039-51-4
| Property | Value |
|---|---|
| IUPAC Name | (2-iodo-3-pyridinyl) 2,4-dichlorobenzoate |
| Molecular Formula | C12H6Cl2INO2 |
| Molecular Weight | 325.10 g/mol |
| CAS Number | 245039-51-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups. The iodine atom in the pyridine ring may facilitate interactions with nucleophiles, while the dichlorobenzenecarboxylate group can influence enzyme activity and receptor binding.
Research Findings
-
Antimicrobial Activity:
Studies have shown that compounds containing iodo-pyridine structures exhibit significant antimicrobial properties. The presence of halogens like iodine enhances the lipophilicity and membrane permeability, allowing for better interaction with microbial targets. -
Anticancer Potential:
Preliminary research indicates that derivatives of iodinated pyridines can inhibit cancer cell proliferation. The mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis. -
Enzyme Inhibition:
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in cells, making it a candidate for further drug development.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various iodinated pyridine derivatives, including this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of non-iodinated counterparts.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro tests on human cancer cell lines demonstrated that this compound exhibits cytotoxic effects at micromolar concentrations. The study highlighted its potential as a lead compound in developing new anticancer agents targeting specific pathways involved in tumor growth.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with related compounds:
| Compound | Biological Activity | Notable Features |
|---|---|---|
| 2-Iodopyridine | Moderate antimicrobial activity | Simpler structure; lacks benzoate group |
| 3-Iodopyridine | Variable activity | Different substitution patterns |
| 2-Iodopyridin-3-yl benzoate | Anticancer potential | Contains benzoate; less complex than target compound |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-Iodo-3-pyridinyl 2,4-dichlorobenzenecarboxylate, and how can reaction efficiency be assessed?
- Methodological Answer : Synthesis typically involves coupling 2-iodo-3-pyridinol with 2,4-dichlorobenzoyl chloride under anhydrous conditions. Reaction efficiency can be optimized using computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, followed by iterative experimental validation . Efficiency metrics include yield, purity (assessed via HPLC), and reaction time. Monitoring via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) during intermediate stages ensures progress.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should spectral contradictions be addressed?
- Methodological Answer : Key techniques include:
- NMR : For confirming iodopyridinyl and dichlorobenzene moieties. Discrepancies in peak splitting (e.g., due to steric hindrance) require DFT-based spectral simulations for validation .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : For identifying carbonyl (C=O) and C-I stretches.
Contradictions between experimental and theoretical spectra should be resolved by cross-referencing with computational models and repeating measurements under standardized conditions .
Q. What safety protocols should researchers follow when handling this compound?
- Methodological Answer :
- Use personal protective equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ensure proper ventilation to mitigate inhalation risks.
- Store in sealed containers in dry, cool environments to prevent degradation or moisture ingress .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Apply factorial design to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example:
| Factor | Levels (-1, 0, +1) | Response (Yield %) |
|---|---|---|
| Temperature (°C) | 80, 100, 120 | 65, 78, 72 |
| Solvent | THF, DMF, Toluene | 70, 85, 60 |
| Use response surface methodology (RSM) to identify optimal conditions while minimizing trials . Post-optimization, validate via triplicate runs and characterize purity via HPLC. |
Q. What computational strategies can predict the stability of this compound under varying pH and thermal conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model degradation pathways under thermal stress (e.g., 25–150°C) to identify bond dissociation energies.
- pKa Calculations : Predict protonation states and hydrolysis susceptibility at different pH levels using quantum mechanics/molecular mechanics (QM/MM) .
Experimental validation via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring is critical .
Q. How can researchers resolve contradictions in reaction mechanisms proposed for this compound’s derivatization?
- Methodological Answer :
- Mechanistic Probes : Use isotopic labeling (e.g., deuterated solvents) to track proton transfer steps in ester hydrolysis.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with normal vs. deuterated substrates to distinguish between SN1/SN2 or radical pathways.
- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect transient intermediates .
Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid).
- Crystallization Optimization : Screen solvents (e.g., ethyl acetate/hexane mixtures) using polymorph prediction software to identify ideal crystal forms .
Methodological Notes
- Computational-Experimental Feedback : Integrate quantum chemical calculations (e.g., transition state analysis) with experimental data to refine reaction pathways .
- Data Validation : Cross-reference spectroscopic data with computational models (e.g., NMR chemical shift predictions via DFT) to address ambiguities .
- Safety Compliance : Adhere to GHS guidelines for hazard communication, even if specific classifications are unavailable, by assuming worst-case scenarios .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
